molecular formula C5H4N2O2S B11716011 (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile

Cat. No.: B11716011
M. Wt: 156.16 g/mol
InChI Key: YYSURWPKPGJXQA-UHFFFAOYSA-N
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Description

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitrile group adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thioamide with a nitrile in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors involved in metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions that enhance its binding affinity to biological targets.

Comparison with Similar Compounds

  • (2,4-Dioxo-thiazolidin-3-yl)-acetic acid
  • (2,4-Dioxo-thiazolidin-3-yl)-propionic acid

Comparison:

  • (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for chemical modifications.
  • (2,4-Dioxo-thiazolidin-3-yl)-acetic acid and (2,4-Dioxo-thiazolidin-3-yl)-propionic acid contain carboxylic acid groups, which influence their solubility and reactivity differently compared to the nitrile group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile

InChI

InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2

InChI Key

YYSURWPKPGJXQA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC#N

Origin of Product

United States

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